1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine
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Overview
Description
1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. For instance, the synthesis might involve the condensation of 2-chlorobenzaldehyde with 3-amino-2,5-dimethylpyrazole under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold . Subsequent functionalization of this scaffold with pyridin-2-ylpiperazine can be carried out using standard coupling reactions, such as the Buchwald-Hartwig amination .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition disrupts key cellular processes, leading to the observed biological effects. The compound may also interact with other molecular pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar compounds to 1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine include other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in the development of new therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridin-2-ylpiperazine moiety, which may confer distinct biological activities and pharmacokinetic properties .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6/c1-16-15-21(29-13-11-28(12-14-29)20-9-5-6-10-25-20)30-23(26-16)22(17(2)27-30)18-7-3-4-8-19(18)24/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDFAAIDOZAWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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